Higher Lipophilicity (logP) vs. Mono-Halogenated Analogs
tert-Butyl (4-chloro-2-fluorophenyl)carbamate exhibits a consensus logP value of 3.26, which is 0.37 units higher than that of the mono‑fluorinated analog tert‑butyl (2‑fluorophenyl)carbamate (logP 2.89) and 0.81 units higher than the consensus logP of the 4‑fluorophenyl analog (logP 2.45) . This increased lipophilicity is attributable to the synergistic effect of the chloro and fluoro substituents and translates to a bioavailability score of 0.55 and high predicted gastrointestinal absorption .
| Evidence Dimension | Lipophilicity (LogP) and ADME Predicted Properties |
|---|---|
| Target Compound Data | Consensus LogP = 3.26; Bioavailability Score = 0.55; GI Absorption = High |
| Comparator Or Baseline | tert-Butyl (2-fluorophenyl)carbamate (logP = 2.89) and tert-Butyl (4-fluorophenyl)carbamate (logP = 2.45) |
| Quantified Difference | ΔlogP = +0.37 vs 2‑fluorophenyl; ΔlogP = +0.81 vs 4‑fluorophenyl |
| Conditions | Predicted logP and ADME parameters based on computational models (iLOGP, XLOGP3, etc.) |
Why This Matters
Procurement of this specific compound over less lipophilic analogs ensures predictable chromatographic behavior and ADME profiles in early‑stage drug discovery, reducing the need for re‑optimization of synthetic and analytical methods.
